Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate
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Overview
Description
“Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs, dyes, and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline core, with various substituents at the 2, 4, and 6 positions. The exact structure would depend on the specific spatial arrangement of these substituents, which could be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various types of chemical reactions characteristic of its functional groups. These might include nucleophilic substitutions, eliminations, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is involved in the synthesis of novel organic molecules with potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which exhibited good to moderate antimicrobial activities against test microorganisms, suggesting its utility in developing new antimicrobial agents Bektaş et al., 2007.
Corrosion Inhibition
Research by Prabhu et al. (2008) explored the corrosion inhibition effect of certain quinoline derivatives on mild steel in hydrochloric acid solution, demonstrating significant inhibition efficiencies. This indicates the compound’s potential application in corrosion prevention strategies Prabhu et al., 2008.
Chemical Synthesis and Rearrangements
Bradbury, Gilchrist, and Rees (1982) reported the synthesis of a benzocycloheptene derivative, highlighting the compound's role in facilitating complex chemical rearrangements and synthesis pathways. Such studies contribute to the advancement of organic chemistry, especially in the synthesis of complex molecular structures Bradbury et al., 1982.
Novel Quinoline Proton Sponges
Dyablo et al. (2015) reported the synthesis of quinoline derivatives containing methoxy groups, leading to the creation of new quinoline proton sponges. These findings open up new avenues for the development of chemical compounds with unique properties, useful in various scientific and industrial applications Dyablo et al., 2015.
Antibacterial Agents
Balaji et al. (2013) investigated the ultrasound-promoted synthesis of novel quinoline derivatives with potential antibacterial properties. This research underscores the compound's relevance in the discovery and development of new antibacterial agents to combat resistant strains of bacteria Balaji et al., 2013.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-(5-chloro-2-methoxyanilino)-6-ethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-4-27-13-6-7-15-14(10-13)16(11-18(22-15)20(24)26-3)23-17-9-12(21)5-8-19(17)25-2/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZPNBMRIDVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)Cl)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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